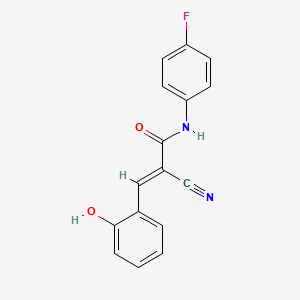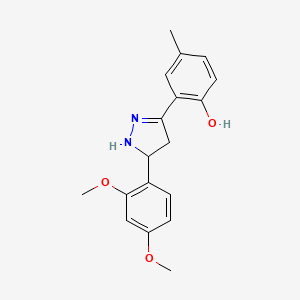![molecular formula C20H25F3N2O4S B2702479 2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1448134-51-7](/img/structure/B2702479.png)
2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide” is a complex organic molecule. It contains a bicyclic heptane structure, which is a seven-membered ring with two bridgehead carbon atoms . The molecule also includes a trifluoroethyl group and a phenyl ring, which are common motifs in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The bicyclic heptane structure forms the core of the molecule, with the sulfonamido and trifluoroethyl groups attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Analytical Method Development
A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma is described. This involves liquid-liquid extraction followed by automated pre-column chemical derivatization and quantification with fluorescence detection. Such methodologies are critical for therapeutic monitoring and pharmacokinetic studies (Kline et al., 1999).
Crystal Structure Analysis
The crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide provides insights into the molecular configuration and potential interactions of sulfonamides, which are widely used due to their low cost, low toxicity, and excellent activity against bacterial diseases. Such structural analyses are foundational for the development of new antibacterial agents (Cai et al., 2009).
Agricultural Applications
Mefluidide, a compound related to the specified chemical structure, has been found to protect chilling sensitive plants such as cucumber and corn from chilling injury. This discovery opens up potential agricultural applications for such compounds in enhancing the cold tolerance of sensitive crops (Tseng & Li, 1984).
Organic Synthesis
The compound is potentially involved in organic synthesis pathways, such as the transformation of heptalene-4,5-dicarboxylates into benzo[a]heptalenes. This type of chemical transformation is crucial for the synthesis of complex organic molecules which can have various applications, including pharmaceuticals and materials science (Abou‐Hadeed & Hansen, 1997).
Synthesis of Biologically Active Compounds
Studies on the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety aim to develop new antimicrobial agents. The incorporation of sulfamoyl moieties into heterocyclic compounds is a strategy to enhance their antimicrobial efficacy, indicating potential applications in medicinal chemistry (Darwish et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O4S/c1-18(2)14-7-8-19(18,16(26)10-14)12-30(28,29)25-15-5-3-13(4-6-15)9-17(27)24-11-20(21,22)23/h3-6,14,25H,7-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKXEUJOLQAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2702397.png)
![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2702398.png)

![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide](/img/structure/B2702401.png)
![1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2702402.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2702403.png)
![1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702406.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702411.png)
![8-(3-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702413.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B2702414.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2702417.png)